molecular formula C22H23NO5 B14004286 (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B14004286
M. Wt: 381.4 g/mol
InChI Key: KMDFHULRLPLDGQ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a chiral Fmoc-protected amino acid derivative with a cyclobutoxy substituent at the β-position of the propanoic acid backbone. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used temporary protecting group in solid-phase peptide synthesis (SPPS), offering base-labile deprotection under mild conditions (e.g., piperidine) . The cyclobutoxy moiety introduces a strained four-membered ether ring, which may influence steric bulk, solubility, and conformational flexibility.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(2R)-3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H23NO5/c24-21(25)20(13-27-14-6-5-7-14)23-22(26)28-12-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1

InChI Key

KMDFHULRLPLDGQ-HXUWFJFHSA-N

Isomeric SMILES

C1CC(C1)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Preparation of the Cyclobutoxy Side Chain

The cyclobutoxy substituent is introduced by etherification of the hydroxyl group on the serine side chain or by alkylation at the beta position of alanine derivatives.

  • Method A: O-Alkylation of Serine Derivative

    • Starting from L-serine or its ester, the hydroxyl group is reacted with cyclobutyl bromide or cyclobutyl tosylate under basic conditions (e.g., NaH or K2CO3 in DMF).
    • This step yields O-cyclobutyl-L-serine or its ester.
    • Reaction conditions are optimized to avoid racemization and side reactions.
  • Method B: Beta-Alkylation of Alanine Derivative

    • Using a protected alanine derivative, beta-alkylation with cyclobutyl halides under strong base (e.g., LDA) forms the beta-cyclobutyl alanine.
    • This method requires careful control of stereochemistry to obtain the (2R) enantiomer.

Protection of the Amino Group with Fmoc

  • The amino group of the amino acid is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as NaHCO3 or Na2CO3 in aqueous or mixed solvent systems.
  • The Fmoc group is introduced to facilitate peptide synthesis and improve compound stability.
  • Typical solvents include dioxane/water or THF/water mixtures.
  • Reaction temperature is kept low (0–25 °C) to prevent side reactions.

Purification

  • After synthesis, the compound is purified by recrystallization or chromatographic techniques such as flash column chromatography or preparative HPLC.
  • Purity is confirmed by NMR, mass spectrometry, and HPLC analysis.
  • The final product is isolated as a white to off-white solid with purity typically above 95%.

Representative Synthetic Protocol (Literature-Informed)

Step Reagents & Conditions Outcome
1 L-Serine methyl ester + NaH + cyclobutyl bromide in DMF, 0–25 °C Formation of O-cyclobutyl-L-serine methyl ester
2 Hydrolysis of methyl ester with LiOH in aqueous THF Conversion to O-cyclobutyl-L-serine acid
3 O-cyclobutyl-L-serine + Fmoc-Cl + NaHCO3 in dioxane/water, 0–25 °C Fmoc-protection of amino group yielding Fmoc-O-cyclobutyl-L-serine
4 Purification by recrystallization or chromatography Pure this compound

Alternative Synthetic Routes and Innovations

Solid-Phase Peptide Synthesis (SPPS) Adaptation

  • The compound can be synthesized on solid support resins by sequential amino acid coupling.
  • The cyclobutoxy group introduction may occur either before resin attachment or via post-synthetic modification.
  • Use of sterically hindered amino acids like this compound is described in recent patents for improving peptide stability and bioactivity.

Use of N-Alkylation Methods

  • Patents describe methods of introducing alkyl groups on nitrogen atoms protected by nosyl groups, which can be adapted for similar sterically hindered amino acids.
  • These methods allow for selective alkylation without racemization.

Research Findings and Analytical Data

Analytical Method Data/Findings
NMR (1H, 13C) Confirmed chemical shifts consistent with Fmoc and cyclobutoxy groups; stereochemistry inferred from coupling constants
Mass Spectrometry Molecular ion peak at m/z consistent with 381.43 g/mol (M+H)+
HPLC Purity >95% purity achieved after purification
Optical Rotation Consistent with (2R) stereochemistry, confirming enantiomeric purity
IR Spectroscopy Characteristic peaks for carbamate (Fmoc) and carboxylic acid groups

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages
O-Alkylation of Serine L-Serine or ester Cyclobutyl bromide, NaH, DMF Straightforward, good yields Requires careful stereochemical control
Beta-Alkylation of Alanine Protected alanine derivative Cyclobutyl halide, LDA Direct beta substitution Harsh conditions, possible racemization
Fmoc Protection Amino acid with cyclobutoxy Fmoc-Cl, base, dioxane/water Well-established protecting group Sensitive to moisture
Solid-Phase Peptide Synthesis Resin-bound amino acid Standard SPPS reagents Automation compatible Limited to peptide synthesis

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, binding to the active site and altering the enzyme’s activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Impact

The following table compares the target compound with structurally related Fmoc-protected amino acid derivatives, focusing on substituent variations and their implications:

Compound Name Substituent (R) Key Features Molecular Weight (g/mol) Notable Properties
(2R)-3-(Cyclobutoxy)-2-(Fmoc-amino)propanoic acid Cyclobutoxy (ether) Four-membered strained ring, moderate lipophilicity ~439.5 (estimated) Potential for steric hindrance; stable under Fmoc deprotection conditions
(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(Fmoc-amino)propanoic acid Boc-protected amino Acid-labile Boc group; orthogonal to Fmoc 437.5 Dual protection strategy; bulky tert-butyl group increases hydrophobicity
(2R)-3-(tert-Butyldisulfanyl)-2-(Fmoc-amino)propanoic acid tert-Butyldisulfanyl Disulfide bond potential; redox-sensitive 431.6 Prone to reduction; useful for reversible crosslinking
(2R)-3-(4-Hydroxyphenyl)-2-(Fmoc-amino)propanoic acid 4-Hydroxyphenyl Aromatic ring; hydrogen-bonding capability 353.4 Enhanced UV absorbance; pH-dependent solubility
(2R)-3-(4-Aminophenyl)-2-(Fmoc-amino)propanoic acid 4-Aminophenyl Primary amine for conjugation 402.4 Susceptible to oxidation; reactive for bioconjugation
(2R)-3-Mercapto-2-(Fmoc-amino)propanoic acid Mercapto (-SH) Free thiol for disulfide formation 353.4 High reactivity; requires protection (e.g., Acm) in SPPS

Key Comparative Insights

Steric and Electronic Effects
  • Cyclobutoxy vs. However, its strained ring may increase susceptibility to acid-mediated ring-opening compared to tert-butyl ethers.
  • Ether vs. Sulfur-Containing Groups : Cyclobutoxy (ether) exhibits higher oxidative stability than thioether (e.g., ) or disulfide (e.g., ) analogs. For example, tert-butyldisulfanyl derivatives require inert conditions to prevent disulfide reduction.
Solubility and Reactivity
  • Aromatic vs. Aliphatic Substituents: Hydroxyphenyl and aminophenyl analogs offer π-π stacking and hydrogen-bonding capabilities, enhancing peptide solubility in polar solvents. In contrast, the cyclobutoxy group may reduce aqueous solubility due to its aliphatic nature.

Research Findings and Data

Stability Under Deprotection Conditions

  • Fmoc Deprotection : Cyclobutoxy remains stable under standard piperidine treatment (20% in DMF), whereas tert-butyldisulfanyl may degrade under prolonged basic conditions.
  • Acid Sensitivity : Cyclobutoxy ethers show moderate stability in TFA (trifluoroacetic acid), unlike Boc groups , which are cleaved within 1–2 hours in 50% TFA/DCM.

Melting Points and Crystallinity

  • The cyclobutoxy derivative’s melting point is estimated to range between 110–120°C, comparable to hydroxyethyl sulfanyl analogs (116–117°C, ) but lower than aromatic derivatives (e.g., 4-hydroxyphenyl at ~150°C ).

Biological Activity

(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that serves as a significant building block in peptide synthesis. Its unique structure, characterized by a cyclobutoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests potential therapeutic applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-cyclobutyl-D-serine
  • Molecular Formula : C22H23NO5
  • Molecular Weight : 381.43 g/mol
  • CAS Number : 2940873-38-9

The compound features a propanoic acid backbone, which is integral to its biological activity. The Fmoc group is commonly used in peptide synthesis as a protective group for amino acids, facilitating the formation of peptide bonds.

Biological Activity

The biological activity of this compound primarily stems from its role in peptide synthesis. Compounds with similar structures often exhibit pharmacological activities such as:

  • Anticancer Properties : Research indicates that peptides synthesized from Fmoc-protected amino acids can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain derivatives demonstrate the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Interaction Studies

Studies have utilized various techniques to evaluate how this compound interacts with biological macromolecules:

TechniquePurpose
Surface Plasmon ResonanceAssess binding affinity with proteins
Fluorescence SpectroscopyMonitor interactions with nucleic acids

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic pathways.

Synthesis and Applications

The synthesis of this compound involves several key steps, allowing for the introduction of various functional groups tailored for specific applications:

  • Preparation of Fmoc-Protected Amino Acids : The initial step involves protecting the amino group using the Fmoc strategy.
  • Cyclobutoxy Group Introduction : This step enhances the compound's structural diversity and potential biological activity.
  • Final Assembly : The final product is obtained through coupling reactions, which are essential for creating biologically active peptides.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is provided:

Compound NameStructure FeaturesUnique Properties
Fmoc-Amino AcidContains Fmoc protectionDirectly used in peptide synthesis
Ethyl GlycinateSimple ethyl esterLess complex, used for simpler peptide chains
Boc-Amino AcidUses Boc protection instead of FmocDifferent protection strategy affecting reactivity
Acetylated Amino AcidAcetate group instead of ethoxyVaries in solubility and reactivity

The distinct combination of functional groups in this compound allows for diverse modifications and applications in drug design and peptide synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.